molecular formula C14H12ClNO3 B3135227 Methyl 1-benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 400087-47-0

Methyl 1-benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No. B3135227
CAS RN: 400087-47-0
M. Wt: 277.7 g/mol
InChI Key: CSWZNQIPWLQJKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically benzylamine and chloropyridine derivatives, followed by esterification with methanol. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of Methyl 1-benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate consists of a pyridine ring with a benzyl group and a chloro substituent. The keto group at position 6 contributes to its oxo functionality. Refer to the ChemSpider entry for a visual representation .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and cyclizations. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Methyl 1-benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a compound that has been explored in various synthetic and pharmacological contexts. In the realm of cardiotonic agents, derivatives of this compound have been synthesized and evaluated for their potential inotropic activity, which is a measure of the force of heart muscle contractions. The synthesis of 6-substituted 5-acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles and related esters demonstrated that certain methyl and benzyl esters exhibit significant positive inotropic activity, suggesting their potential application in heart-related disorders. These findings were supported by modeling studies that aimed to improve the interaction with cAMP-specific phosphodiesterase (PDE III), a key target for cardiotonic agents (Fossa, Boggia, Lo Presti, Mosti, Dorigo, & Floreani, 1997).

Chemical Modification for Analgesic Properties

Another research direction involves the chemical modification of the pyridine moiety in similar molecules to optimize biological properties. For instance, the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus was explored as a means to enhance analgesic properties. The synthesis of compounds through the reaction of corresponding benzylamines and specific esters led to the identification of derivatives with increased biological activity, particularly those with para-substituted derivatives. This modification process highlights the potential of this compound derivatives in the development of new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Conformational Analysis and Inotropic Activity

The conformational aspects of 2-substituted-5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylates, which are closely related to this compound, have been studied in relation to their inotropic activities. X-ray crystallography of specific compounds revealed insights into the minimum energy conformations and the critical factors influencing their biological activities. This research underscores the importance of molecular conformation in the development of compounds with potential cardiotonic properties (Orsini, Benetollo, Bombieri, & Mosti, 1993).

properties

IUPAC Name

methyl 1-benzyl-5-chloro-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-19-14(18)11-7-12(15)13(17)16(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWZNQIPWLQJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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